molecular formula C19H23NO4S2 B11600287 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11600287
M. Wt: 393.5 g/mol
InChI Key: BSGRFYRTEUZPNX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a variety of functional groups, including a sulfone, ether, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrothiophene, 4-ethylphenol, and thiophene-2-carboxaldehyde.

    Step 1 Sulfone Formation: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Step 2 Ether Formation: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-ethylphenoxy)acetic acid.

    Step 3 Amide Formation: The final step involves the coupling of 1,1-dioxidotetrahydrothiophene, 2-(4-ethylphenoxy)acetic acid, and thiophene-2-carboxaldehyde in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, triethylamine.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a chlorine atom instead of an ethyl group.

Uniqueness

    Structural Features: The presence of both sulfone and ether groups in the same molecule is relatively unique.

    Functional Diversity: The compound’s ability to participate in various chemical reactions makes it versatile for different applications.

    Its potential use in multiple fields such as medicine, chemistry, and industry highlights its uniqueness compared to similar compounds.

This detailed article provides a comprehensive overview of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H23NO4S2/c1-2-15-5-7-17(8-6-15)24-13-19(21)20(12-18-4-3-10-25-18)16-9-11-26(22,23)14-16/h3-8,10,16H,2,9,11-14H2,1H3

InChI Key

BSGRFYRTEUZPNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

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